Cas no 137583-05-2 (N1-(Pyrimidin-2-YL)ethane-1,2-diamine)

N1-(Pyrimidin-2-YL)ethane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- N1-(Pyrimidin-2-yl)ethane-1,2-diamine
- 2-ethanediamine,n-2-pyrimidinyl-
- N-(2-AMINOETHYL)-N-PYRIMIDIN-2-YLAMINE
- N'-pyrimidin-2-ylethane-1,2-diamine
- 1,2-ETHANEDIAMINE,N-2-PYRIMIDINYL
- 2-[(pyrimidin-2-yl)amino]ethylamine
- N-(2-aminoethyl)pyrimidin-2-amine
- N-(2-Pyrimidinyl)ethylenediamine
- N-(2-pyrimidyl)ethylenediamine
- N-(pyrimidin-2-yl)ethane-1,2-diamine
- N1-pyrimidin-2-yl-ethane-1,2-diamine
- 1,2-Ethanediamine, N1-2-pyrimidinyl-
- N~1~-(Pyrimidin-2-yl)ethane-1,2-diamine
- STK651798
- 4050AD
- N1-2-pyrimidinyl-1,2-Ethanediamine
- BBL010886
- AB49586
- BB 0
- AB00995641-01
- C72507
- DS-16258
- SCHEMBL1270863
- F8881-2889
- DTXSID30568986
- CS-W007306
- AKOS000123162
- DA-10994
- 137583-05-2
- EN300-37057
- N1-(Pyrimidin-2-YL)ethane-1,2-diamine
-
- MDL: MFCD09041102
- Inchi: 1S/C6H10N4/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,2,5,7H2,(H,8,9,10)
- InChI Key: NFNFMKNYGQSZRC-UHFFFAOYSA-N
- SMILES: N([H])(C1=NC([H])=C([H])C([H])=N1)C([H])([H])C([H])([H])N([H])[H]
Computed Properties
- Exact Mass: 138.09100
- Monoisotopic Mass: 138.090546336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 79.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.8
- XLogP3: -0.4
Experimental Properties
- PSA: 63.83000
- LogP: 0.62050
N1-(Pyrimidin-2-YL)ethane-1,2-diamine Security Information
N1-(Pyrimidin-2-YL)ethane-1,2-diamine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N1-(Pyrimidin-2-YL)ethane-1,2-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A164957-250mg |
N1-(Pyrimidin-2-yl)ethane-1,2-diamine |
137583-05-2 | 95% | 250mg |
$86.0 | 2025-03-18 | |
TRC | P992943-100mg |
N1-(Pyrimidin-2-yl)ethane-1,2-diamine |
137583-05-2 | 100mg |
$ 230.00 | 2022-06-03 | ||
Chemenu | CM127327-5g |
N1-(pyrimidin-2-yl)ethane-1,2-diamine |
137583-05-2 | 95% | 5g |
$616 | 2022-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22319-5G |
N1-(pyrimidin-2-yl)ethane-1,2-diamine |
137583-05-2 | 95% | 5g |
¥ 4,884.00 | 2023-03-31 | |
Enamine | EN300-37057-5.0g |
N1-(pyrimidin-2-yl)ethane-1,2-diamine |
137583-05-2 | 95.0% | 5.0g |
$548.0 | 2025-03-21 | |
Life Chemicals | F8881-2889-5g |
N-(2-aminoethyl)pyrimidin-2-amine |
137583-05-2 | 95%+ | 5g |
$798.0 | 2023-09-06 | |
Life Chemicals | F8881-2889-1g |
N-(2-aminoethyl)pyrimidin-2-amine |
137583-05-2 | 95%+ | 1g |
$266.0 | 2023-09-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE150-50mg |
N1-(Pyrimidin-2-YL)ethane-1,2-diamine |
137583-05-2 | 95+% | 50mg |
178.0CNY | 2021-07-13 | |
Life Chemicals | F8881-2889-10g |
N-(2-aminoethyl)pyrimidin-2-amine |
137583-05-2 | 95%+ | 10g |
$1380.0 | 2023-09-06 | |
Ambeed | A164957-100mg |
N1-(Pyrimidin-2-yl)ethane-1,2-diamine |
137583-05-2 | 95% | 100mg |
$46.0 | 2023-09-05 |
N1-(Pyrimidin-2-YL)ethane-1,2-diamine Related Literature
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
Additional information on N1-(Pyrimidin-2-YL)ethane-1,2-diamine
Comprehensive Overview of N1-(Pyrimidin-2-YL)ethane-1,2-diamine (CAS No. 137583-05-2): Properties, Applications, and Innovations
N1-(Pyrimidin-2-YL)ethane-1,2-diamine (CAS No. 137583-05-2) is a specialized organic compound featuring a pyrimidine ring linked to an ethylenediamine moiety. This unique structure endows it with versatile chemical properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and material science. Researchers and industries are increasingly exploring its potential due to its ability to act as a ligand in coordination chemistry or as a building block for heterocyclic synthesis. The compound’s molecular formula and structural specificity have sparked interest in drug discovery and catalysis, aligning with trends in sustainable chemistry and precision medicine.
In recent years, the demand for N1-(Pyrimidin-2-YL)ethane-1,2-diamine has grown alongside advancements in small-molecule therapeutics and bioconjugation techniques. Its pyrimidine core is a common motif in FDA-approved drugs, particularly in kinase inhibitors and antiviral agents, addressing global health challenges such as oncology and infectious diseases. Users frequently search for "pyrimidine derivatives in drug design" or "CAS 137583-05-2 applications," reflecting its relevance in cutting-edge research. The compound’s solubility and stability under physiological conditions further enhance its utility in biomedical applications.
From a synthetic perspective, N1-(Pyrimidin-2-YL)ethane-1,2-diamine is synthesized via nucleophilic substitution reactions between 2-chloropyrimidine and ethylenediamine, optimized for high yield and purity. Analytical techniques like HPLC and NMR spectroscopy ensure quality control, critical for compliance with Good Manufacturing Practices (GMP). Environmental considerations are also paramount; greener synthesis methods using catalytic protocols or microwave-assisted reactions are being explored to reduce waste and energy consumption—a response to the "sustainable chemistry" trend dominating academic and industrial discourse.
The compound’s role extends to material science, where its chelating properties facilitate the development of metal-organic frameworks (MOFs) and fluorescent probes. These applications resonate with searches for "functional materials" and "sensors for environmental monitoring." Additionally, its derivatization into Schiff bases or polymeric networks showcases adaptability in designing smart materials for tech-driven sectors like electronics and nanotechnology.
In summary, N1-(Pyrimidin-2-YL)ethane-1,2-diamine (CAS No. 137583-05-2) bridges multiple disciplines, from medicinal chemistry to advanced materials. Its structure-activity relationships and synthetic versatility position it as a compound of enduring interest, answering contemporary queries on "innovative chemical intermediates" and "multifunctional heterocycles." As research evolves, this molecule is poised to play a pivotal role in addressing scientific and industrial challenges.
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